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molecular formula C6H8BrN3 B1270824 2-Amino-5-bromo-4,6-dimethylpyrimidine CAS No. 4214-57-7

2-Amino-5-bromo-4,6-dimethylpyrimidine

Cat. No. B1270824
M. Wt: 202.05 g/mol
InChI Key: ACJZZTRAZBNBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952025B2

Procedure details

To a stirred solution containing 4.31 g (34.8 mmol) of 2-amino-4,6-dimethylpyrimidine in 150 mL of acetonitrile was added 6.15 g (52.1 mmol) of N-bromosuccinimide. The reaction mixture was stirred at 23° C. for 3 h. The formed precipitate was filtered and dried to afford the expected product as a colorless solid: yield 5.93 g (83%); mp 183-185° C.; silica gel TLC Rf 0.15 (2:1 ethyl acetate-hexanes); 1H NMR (CDCl3) δ 2.44 (s, 6H) and 5.19 (br s, 2H); 13C NMR (CDCl3) δ 24.7, 24.7, 109.6, 160.7, 160.7 and 166.3; mass spectrum (APCI), m/z 201.9982 (M+H)+ (C6H9N3Br requires 201.9980).
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[Br:10]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([Br:10])=[C:4]([CH3:9])[N:3]=1

Inputs

Step One
Name
Quantity
4.31 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
6.15 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 23° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)C)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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